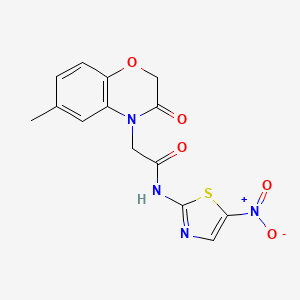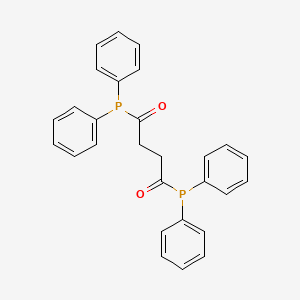
1,4-Bis(diphenylphosphanyl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(diphenylphosphanyl)butane-1,4-dione is an organophosphorus compound with the chemical formula C28H28P2O2. It is a white solid that is soluble in organic solvents. This compound is less commonly used in coordination chemistry compared to other diphosphine ligands but plays a significant role in various catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione can be synthesized through a phenylation reaction. Typically, phenyl chloride reacts with diphosphine butane under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of organic solvents and controlled temperatures to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(diphenylphosphanyl)butane-1,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including Suzuki coupling, Heck reaction, and Stille coupling
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of complex organic molecules and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,4-Bis(diphenylphosphanyl)butane-1,4-dione involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal center it coordinates with .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(dimethylphosphino)ethane
- Bis(diphenylphosphino)methane
- 1,3-Bis(diphenylphosphino)propane
Comparison: 1,4-Bis(diphenylphosphanyl)butane-1,4-dione is unique due to its specific structure and the natural bite angle of 94° in its bidentate coordination mode . This makes it suitable for specific catalytic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
89243-77-6 |
|---|---|
Molekularformel |
C28H24O2P2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
1,4-bis(diphenylphosphanyl)butane-1,4-dione |
InChI |
InChI=1S/C28H24O2P2/c29-27(31(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(30)32(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI-Schlüssel |
HVLBSFLTIOGUEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



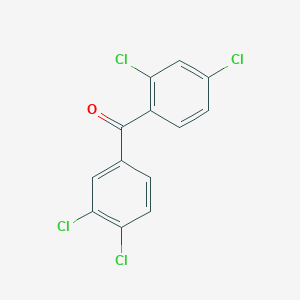

![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
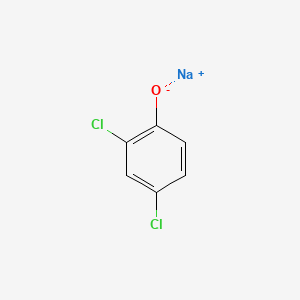
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

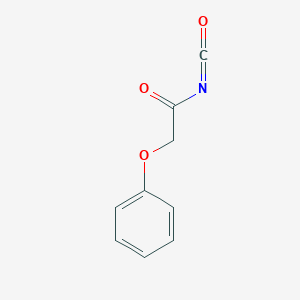
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
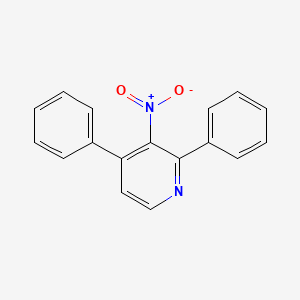

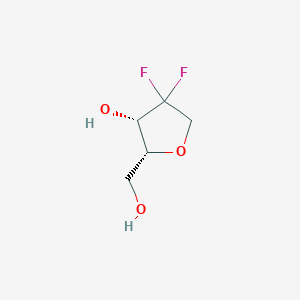
![2'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B14132843.png)
